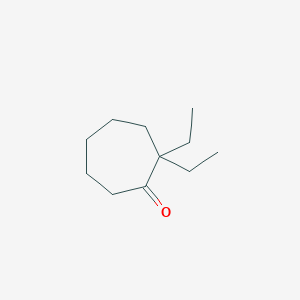
2,2-Diethylcycloheptanone
Cat. No. B8476137
M. Wt: 168.28 g/mol
InChI Key: FOWLIKRFLDZZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08436005B2
Procedure details


A solution of potassium tert-butoxide (1M in tBuOH) (160 mL, 160 mmol) was treated with cycloheptanone (5.4 mL, 45.8 mmol). The mixture stirred at room temperature for 5 minutes and was then put into an ice bath. Then, ethyl iodide (24 mL, 300 mmol) was added all at once. The reaction mixture stirred in the ice bath for 30 minutes and at room temperature overnight. After this time, the mixture was filtered, then the filtrate was evaporated to ˜15 mL. This crude mixture of mono and gem di-substituted products was combined with another 160 mL (160 mmol) of 1M potassium tert-butoxide, then after 5 minutes the mixture was put into an ice bath. Ethyl iodide (24 mL, 300 mmol) was added, and the reaction mixture was again stirred in the ice bath for 30 minutes and at room temperature overnight. The mixture was filtered after this time, and the filtrate was evaporated to ˜15 mL. This was partitioned between ether and water, and the ether layer was washed three times with water. The combined aqueous washes were then extracted three times with ether, then the combined organics were finally dried over Na2SO4 and evaporated. Chromatography on silica gel (3 to 20% EtOAc-hexane, eluant) afforded the title compound. 1H NMR (300 MHz, CDCl3) δ 2.50 (m, 2H), 1.86 (m, 1H), 1.57-1.69 (m, 6H), 1.33-1.49 (m, 4H), 1.23 (m, 1H), 0.75 (t, J=7.5 Hz, 6H).



[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-])C.[K+].[C:7]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[CH2:15](I)[CH3:16]>>[CH2:15]([C:8]1([CH2:2][CH3:5])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:7]1=[O:14])[CH3:16] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
Step Six
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture stirred at room temperature for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then put into an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After this time, the mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to ˜15 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This crude mixture of mono and gem di-substituted products
|
WAIT
|
Type
|
WAIT
|
|
Details
|
after 5 minutes the mixture was put into an ice bath
|
|
Duration
|
5 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered after this time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to ˜15 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was partitioned between ether and water
|
WASH
|
Type
|
WASH
|
|
Details
|
the ether layer was washed three times with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous washes were then extracted three times with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organics were finally dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

